Cas no 921801-17-4 (1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole)

1-Methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound featuring a fused indole and oxadiazole scaffold, which is of interest in medicinal and agrochemical research due to its structural versatility. The presence of the 1,3,4-oxadiazole moiety enhances its potential as a pharmacophore, contributing to bioactivity in various applications. The methyl and isopropyl substituents improve stability and modulate electronic properties, making it suitable for further functionalization. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise characterization and reproducibility in research settings.
1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole structure
921801-17-4 structure
商品名:1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole
CAS番号:921801-17-4
MF:C14H15N3O
メガワット:241.288402795792
CID:5976065
PubChem ID:18569337

1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole
    • 2-(1-methylindol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole
    • 921801-17-4
    • 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole
    • F2227-0511
    • AKOS024629575
    • 1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
    • インチ: 1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3
    • InChIKey: OXRPOKZTHCKESF-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(C)C)=NN=C1C1=CC2C=CC=CC=2N1C

計算された属性

  • せいみつぶんしりょう: 241.121512110g/mol
  • どういたいしつりょう: 241.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 43.8Ų

1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2227-0511-2mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2227-0511-50mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2227-0511-10μmol
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2227-0511-20mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2227-0511-4mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2227-0511-25mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2227-0511-10mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2227-0511-75mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2227-0511-1mg
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2227-0511-2μmol
1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
921801-17-4 90%+
2μl
$85.5 2023-05-16

1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole 関連文献

1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indoleに関する追加情報

Introduction to 1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole (CAS No. 921801-17-4) and Its Emerging Applications in Chemical Biology

The compound 1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole (CAS No. 921801-17-4) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a structurally complex molecule, it combines the pharmacophoric potential of indole and oxadiazole moieties, making it a subject of significant interest in the field of medicinal chemistry. This introduction explores the compound's chemical profile, its potential biological activities, and its relevance to contemporary research advancements.

The molecular framework of 1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole is characterized by its intricate arrangement of functional groups. The indole ring, a well-documented scaffold in drug discovery, contributes to its aromaticity and potential interactions with biological targets. Adjacent to this is an oxadiazole ring, known for its stability and bioisosteric properties that can enhance binding affinity. The presence of a methyl group at the 1-position and a propan-2-yl substituent at the 5-position further modulates its physicochemical properties, influencing solubility and metabolic stability.

In recent years, the integration of indole derivatives with oxadiazole units has garnered attention due to their dual functionality. These compounds often exhibit enhanced cytotoxicity against various cancer cell lines, making them promising candidates for oncology research. For instance, studies have demonstrated that derivatives of this class can inhibit the growth of multidrug-resistant tumors by targeting key enzymes involved in DNA replication and repair. The 1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole structure aligns with this trend, suggesting potential applications in developing next-generation chemotherapeutic agents.

Beyond its anticancer potential, this compound has shown promise in other therapeutic areas. Researchers have explored its interaction with inflammatory pathways, where it may modulate cytokine production and reduce oxidative stress. The oxadiazole moiety is particularly noteworthy for its ability to engage with biological receptors and enzymes in a manner that could lead to novel anti-inflammatory effects. Preliminary in vitro studies indicate that 1-methyl-2-5-(propan-2-y l)-1,3,4-o xadiazol -2 -y l -1H -ind ole can attenuate inflammatory responses without significant toxicity to healthy cells.

The synthesis of this compound exemplifies the advancements in organic chemistry methodologies that enable the construction of complex heterocycles with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the process of introducing diverse functional groups into the indole core. This synthetic accessibility not only facilitates rapid screening but also allows for structural optimization to enhance potency and selectivity. The propan -2-y l substituent plays a crucial role in fine-tuning these properties by influencing electronic distribution and steric interactions within the molecule.

The pharmacokinetic profile of 1-methyl -2 -5-( propan -2-y l) -1 ,3 ,4-o xadiazol -2 -y l -1 H -ind ole is another critical aspect under investigation. Its molecular weight and lipophilicity suggest moderate oral bioavailability, which is essential for clinical translation. Computational modeling has been employed to predict metabolic pathways and identify potential liabilities early in drug development. These simulations have highlighted the compound's stability under physiological conditions while also revealing possible interactions with cytochrome P450 enzymes that could affect clearance rates.

Current research is expanding into exploring this compound's role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole ring's ability to chelate metal ions has led to investigations into its potential as a metal-binding agent for neuroprotective therapies. Additionally, the oxadiazole moiety may contribute by modulating neurotransmitter release or inhibiting enzyme activity associated with neuroinflammation. While much work remains before clinical validation can occur, 1-methyl - 2 -5-( propan - 2-y l) - 1 ,3 ,4-o xadiazol - 2-y l - 1 H-ind ole represents an exciting avenue for future exploration.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for such novel compounds. High-throughput screening campaigns combined with artificial intelligence-driven virtual screening have expedited the identification of promising candidates like 1-methyl - 2 -5-( propan - 2-y l) - 1 ,3 ,4-o xadiazol - 2-y l - 1 H-ind ole . These approaches leverage large datasets to predict biological activity profiles rapidly, enabling researchers to prioritize compounds based on their therapeutic relevance rather than solely on empirical testing.

The regulatory landscape also plays a pivotal role in advancing compounds through preclinical stages toward clinical trials . Regulatory agencies increasingly require comprehensive characterization data before approving new drug candidates, necessitating robust analytical methodologies for structural elucidation, purity assessment, and stability testing . Advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provide essential insights into molecular conformation, which are critical for understanding pharmacological effects.

In conclusion, 1-methyl - 2 -( propan -- ) -- ) -- ) -- ) -- ) represents an intriguing candidate for further investigation in medicinal chemistry . Its unique structural features combined with emerging biological data position it as a valuable asset in addressing unmet medical needs across multiple therapeutic domains . As research progresses, additional insights into its mechanism(s) of action will continue to refine our understanding while paving pathways toward novel therapeutic interventions.

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